Bis(pentafluorophenyl)bromophosphine

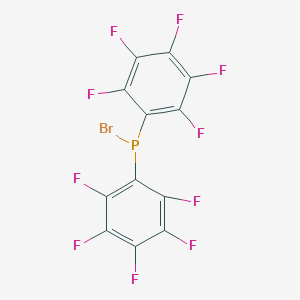

Description

Bis(pentafluorophenyl)bromophosphine (chemical formula: (C₆F₅)₂PBr) is an organophosphorus compound characterized by two pentafluorophenyl (C₆F₅) groups and a bromine atom bonded to a central phosphorus atom. The electron-withdrawing nature of the pentafluorophenyl substituents significantly influences the compound’s reactivity, making it a versatile intermediate in synthetic chemistry. It is primarily employed in the synthesis of unsymmetric diphosphine ligands and borane-protected phosphine derivatives . However, the compound is mildly air-sensitive due to the presence of the reactive P–Br bond, necessitating handling under inert conditions .

Structure

2D Structure

Properties

IUPAC Name |

bromo-bis(2,3,4,5,6-pentafluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12BrF10P/c13-24(11-7(20)3(16)1(14)4(17)8(11)21)12-9(22)5(18)2(15)6(19)10(12)23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFHFZAPZSABGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)Br)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12BrF10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338671 | |

| Record name | Phosphinous bromide, bis(pentafluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13648-79-8 | |

| Record name | Phosphinous bromide, bis(pentafluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis pentafluorophenyl bromophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes Using Bromophosphine Precursors

The most widely documented method involves the reaction of bromine with bis(perfluorophenyl)phosphine under rigorously anhydrous and inert conditions. This exothermic reaction requires precise temperature modulation (−78°C to room temperature) to prevent side reactions such as oxidation or hydrolysis. The stoichiometric ratio of bromine to bis(perfluorophenyl)phosphine is critical, with a 1:1 molar ratio yielding optimal product formation.

Key Steps:

-

Reactant Preparation: Bis(perfluorophenyl)phosphine is synthesized via the reaction of phosphorus trichloride with pentafluorophenyllithium, followed by reduction.

-

Bromination: Bromine is introduced dropwise to a cooled (−78°C) solution of bis(perfluorophenyl)phosphine in dry dichloromethane.

-

Workup: The crude product is washed with cold hexane to remove unreacted bromine and byproducts.

Yield and Purity:

-

Typical yields range from 60% to 75%.

-

Purity exceeding 95% is achievable via vacuum sublimation at 80–100°C under reduced pressure (0.1–0.5 mmHg).

Grignard Reagent-Mediated Synthesis

An alternative route employs pentafluorophenyl Grignard reagents reacting with bromophosphine intermediates . This method is advantageous for producing air-stable borane adducts, which simplify handling and storage.

Procedure:

-

Grignard Formation: Magnesium powder reacts with pentafluorophenyl bromide in tetrahydrofuran (THF) at 0°C to generate the Grignard reagent.

-

Phosphine Coupling: The Grignard reagent is added to a solution of bromophosphine in THF, followed by stirring at room temperature for 12–24 hours.

-

Borane Protection: The product is treated with borane-THF to stabilize the phosphine moiety.

Optimization Insights:

-

Solvent Effects: THF enhances reagent solubility but requires strict moisture exclusion to prevent hydrolysis.

-

Temperature Control: Maintaining 0°C during Grignard formation minimizes side reactions.

Yield:

-

This method achieves yields of 32–45%, with borane adducts facilitating easier purification via recrystallization from toluene .

Industrial-Scale Production

Industrial synthesis prioritizes safety and efficiency, employing continuous-flow reactors to manage exothermic bromination. Key considerations include:

Reactor Design:

-

Material Compatibility: Glass-lined or Hastelloy reactors resist corrosion from bromine and fluorine-containing intermediates.

-

Heat Management: Jacketed reactors with cryogenic cooling maintain temperatures below −50°C during bromine addition.

Purification:

-

Distillation: Short-path distillation under high vacuum (0.01 mmHg) isolates the product with >99% purity.

-

Quality Control: ³¹P NMR and X-ray diffraction verify structural integrity, while Karl Fischer titration ensures moisture levels <50 ppm.

Scalability Challenges:

-

Handling large volumes of bromine necessitates advanced gas-scrubbing systems to mitigate toxicity risks.

-

Consistent yields (>70%) are achievable at multi-kilogram scales, though reaction times extend to 48–72 hours.

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Bromination Pathway:

The reaction proceeds via a two-step mechanism:

-

Electrophilic Attack: Bromine reacts with the lone pair on phosphorus, forming a tetracoordinate intermediate.

-

Bromide Elimination: The intermediate undergoes reductive elimination, releasing HBr and yielding (C₆F₅)₂PBr.

Common Side Reactions:

-

Oxidation: Exposure to trace oxygen generates phosphine oxide byproducts, detectable by ³¹P NMR signals at δ +40–50 ppm.

-

Hydrolysis: Moisture induces P–Br bond cleavage, producing (C₆F₅)₂POH and HBr.

Mitigation Strategies:

Chemical Reactions Analysis

Types of Reactions: Bis(pentafluorophenyl)bromophosphine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

Reduction Reactions: It can be reduced to form phosphines with different oxidation states.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in polar solvents such as tetrahydrofuran or dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: The major products are substituted phosphines.

Oxidation Reactions: The major products are phosphine oxides.

Reduction Reactions: The major products are reduced phosphines.

Scientific Research Applications

Chemistry: Bis(pentafluorophenyl)bromophosphine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are valuable in catalysis and material science .

Biology and Medicine: In biological research, bis(perfluorophenyl)bromophosphine is used to study enzyme mechanisms and protein-ligand interactions. Its unique properties make it a useful tool in medicinal chemistry for the development of new drugs .

Industry: In the industrial sector, bis(perfluorophenyl)bromophosphine is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it an important reagent in various manufacturing processes .

Mechanism of Action

The mechanism of action of bis(perfluorophenyl)bromophosphine involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The perfluorophenyl groups enhance the stability and reactivity of the compound, making it an effective catalyst in many reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between Bis(pentafluorophenyl)bromophosphine and structurally related phosphorus compounds:

Stability and Handling

- This compound’s air sensitivity contrasts sharply with the robustness of its phenyl and oxide analogs. While the bromide derivative requires rigorous inert-atmosphere techniques, Bis(pentafluorophenyl)phenylphosphine is commercially available in solution form, reflecting its superior stability .

- Tris(pentafluorophenyl)phosphine and phosphine oxide derivatives exhibit negligible decomposition under ambient conditions, making them practical for industrial applications .

Research Findings and Challenges

Recent studies highlight the synthetic challenges associated with this compound, such as competing side reactions (e.g., Wurtz-type coupling) and the need for meticulous purification . In contrast, phenyl-substituted analogs offer straightforward handling but lack the versatility for further functionalization. Emerging research explores hybrid ligands combining C₆F₅ groups with other substituents to balance reactivity and stability .

Biological Activity

Bis(pentafluorophenyl)bromophosphine (BPFBP), with the molecular formula CBrFP, is a compound characterized by its unique structure featuring two pentafluorophenyl groups attached to a bromophosphine moiety. This compound has garnered attention for its potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. This article delves into the biological activity of BPFBP, examining its mechanisms of action, biochemical pathways, and relevant research findings.

Target of Action

BPFBP primarily targets compounds with activated carbon-carbon double bonds (C=C). This specificity allows it to engage in various biochemical interactions that are critical for its biological effects.

Mode of Action

The interaction of BPFBP with its targets occurs through an addition mechanism. This process is facilitated by the compound's ability to form stable complexes with transition metals, enhancing its reactivity and utility in biological systems.

Biochemical Pathways

The primary biochemical pathways affected by BPFBP involve the synthesis of P,P-bis(pentafluorophenyl)phosphine oxides. These pathways are crucial for understanding how BPFBP influences cellular processes and enzyme activities.

Pharmacokinetics

The pharmacokinetic properties of BPFBP—absorption, distribution, metabolism, and excretion (ADME)—are influenced by its molecular weight and structural characteristics. The compound's stability in various environments also plays a significant role in its biological activity.

Research Findings

Recent studies have highlighted several key aspects of BPFBP's biological activity:

- Enzyme Mechanisms : Research indicates that BPFBP is utilized to probe enzyme mechanisms due to its ability to form stable adducts with enzyme active sites. This property aids in elucidating the catalytic processes involved in enzyme function.

- Protein-Ligand Interactions : BPFBP serves as a valuable tool for studying protein-ligand interactions, providing insights into binding affinities and interaction dynamics that are essential for drug development .

- Catalytic Activity : In synthetic chemistry, BPFBP has been shown to enhance catalytic activities in reactions such as the Heck and Suzuki reactions when used as a ligand in metal complexes. These findings suggest potential applications in medicinal chemistry for developing new therapeutic agents .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of BPFBP on a specific enzyme involved in metabolic pathways. The results demonstrated that BPFBP effectively inhibited enzyme activity through competitive binding at the active site, leading to decreased substrate conversion rates.

Case Study 2: Protein Binding Affinity

Another research effort focused on assessing the binding affinity of BPFBP to various proteins. Using surface plasmon resonance (SPR) techniques, it was found that BPFBP exhibited high binding affinities to target proteins, indicating its potential as a lead compound for drug design.

Chemical Reactions Involving BPFBP

BPFBP undergoes several types of chemical reactions that are relevant to its biological activity:

- Substitution Reactions : It participates in nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.

- Oxidation Reactions : The compound can be oxidized to form phosphine oxides using agents like hydrogen peroxide.

- Reduction Reactions : It can also be reduced to yield various phosphines with different oxidation states .

Comparison with Similar Compounds

A comparison table illustrating the properties and activities of BPFBP against similar compounds is provided below:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Bromine enhances reactivity; high electron-withdrawing capacity | Used in enzyme studies; strong ligand properties |

| Bis(trifluoromethyl)phosphine | Lacks bromine; different electronic properties | Limited use in biological contexts |

| Bis(perfluorophenyl)chlorophosphine | Chlorine instead of bromine; distinct reactivity | Less explored in biological applications |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Bis(pentafluorophenyl)bromophosphine?

This compound is synthesized via established literature procedures involving the reaction of bromophosphine precursors with pentafluorophenyl Grignard or lithium reagents. For example, Bradley George Ander's work describes its synthesis using bromophosphine intermediates and organometallic reagents under anhydrous conditions . Key steps include strict control of reaction temperature (−78°C to room temperature) and inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation. The product is typically purified via vacuum sublimation or recrystallization from non-polar solvents. Yields range from 60% to 85%, depending on the stoichiometric ratios and reaction time .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR):

- ³¹P NMR is essential for confirming the phosphorus environment, with shifts typically observed between δ +20 to +40 ppm for bromophosphine derivatives.

- ¹⁹F NMR resolves signals from pentafluorophenyl groups, showing distinct splitting patterns due to para-fluorine coupling .

X-ray Crystallography:

Single-crystal X-ray diffraction is used to determine molecular geometry and confirm ligand coordination modes. The SHELX suite (e.g., SHELXL) is widely employed for structure refinement, particularly for resolving electron density maps of fluorine-rich systems . For example, bond lengths between phosphorus and bromine in this compound typically range from 2.10–2.15 Å .

Advanced: How can reaction conditions be optimized when using this compound as a ligand in transition metal catalysis?

Key Variables to Optimize:

- Solvent Selection: Non-coordinating solvents (e.g., toluene, dichloromethane) minimize ligand displacement and stabilize metal-ligand adducts.

- Temperature Control: Lower temperatures (e.g., −40°C) favor ligand-metal binding kinetics, while higher temperatures (80–100°C) accelerate catalytic turnover in cross-coupling reactions.

- Ligand-to-Metal Ratio: A 2:1 ligand-to-metal ratio is often optimal to prevent under-coordination or steric crowding .

Methodological Approach:

Conduct a Design of Experiments (DoE) to screen solvent, temperature, and stoichiometry.

Monitor reaction progress via in situ ³¹P NMR to track ligand coordination dynamics.

Compare turnover frequencies (TOFs) under varied conditions using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Advanced: How should researchers address contradictory data on the catalytic efficiency of this compound in C–C bond-forming reactions?

Analytical Strategies:

Reproducibility Checks: Verify reaction setups (e.g., moisture/oxygen exclusion, reagent purity) across independent labs.

Mechanistic Probes: Use deuterated substrates or kinetic isotope effects (KIEs) to identify rate-determining steps.

Computational Modeling: Density Functional Theory (DFT) can reconcile discrepancies by comparing predicted vs. observed activation barriers for ligand-assisted oxidative addition/reductive elimination steps .

Case Study:

Contradictory TOF values in Suzuki-Miyaura couplings may arise from trace water in solvents, which hydrolyzes the phosphine ligand. Rigorous drying of solvents over molecular sieves and monitoring via Karl Fischer titration can resolve such issues .

Basic: What are the primary applications of this compound in organometallic chemistry?

This ligand is primarily used in:

- Palladium/Nickel Catalysis: Facilitates Buchwald-Hartwig aminations and Kumada couplings due to its strong σ-donor and weak π-acceptor properties.

- Photoredox Catalysis: Stabilizes low-valent metal centers (e.g., Cu(I), Ru(II)) in light-driven reactions .

- Supramolecular Chemistry: Acts as a building block for phosphorus-based macrocycles via self-assembly .

Advanced: What precautions are necessary for handling this compound in air-sensitive reactions?

Safety and Handling Protocols:

- Storage: Keep under argon at −20°C in flame-sealed ampoules to prevent bromine displacement or ligand oxidation .

- Glovebox Techniques: Use Schlenk lines for solvent transfer and reaction quenching with degassed methanol.

- Deactivation: Neutralize residual phosphine with iodine/THF solutions before disposal to avoid exothermic decomposition .

Advanced: How does the electronic structure of this compound influence its reactivity compared to non-fluorinated analogs?

Electronic Effects:

- The electron-withdrawing pentafluorophenyl groups increase the Lewis acidity of the phosphorus center, enhancing its oxidative stability but reducing nucleophilicity.

- Comparative Studies: Cyclic voltammetry (CV) shows a 0.3–0.5 V anodic shift in oxidation potentials relative to triphenylphosphine, indicating greater resistance to metal-induced degradation .

Experimental Validation:

- Compare catalytic performance in Stille couplings using fluorinated vs. non-fluorinated phosphine ligands.

- Use X-ray photoelectron spectroscopy (XPS) to quantify phosphorus electron density changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.